![molecular formula C12H13N B3025519 1-(2,6-dimethylphenyl)-1H-pyrrole CAS No. 15898-23-4](/img/structure/B3025519.png)
1-(2,6-dimethylphenyl)-1H-pyrrole
Overview
Description
The compound “1-(2,6-dimethylphenyl)-1H-pyrrole” is a pyrrole derivative where one of the hydrogen atoms in the pyrrole ring is replaced by a 2,6-dimethylphenyl group . Pyrrole is a heterocyclic aromatic organic compound, and the 2,6-dimethylphenyl group is a derivative of phenyl where two hydrogen atoms are replaced by methyl groups at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of “1-(2,6-dimethylphenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a 2,6-dimethylphenyl group. The nitrogen atom in the pyrrole ring can form a bond with the 2,6-dimethylphenyl group . The presence of the nitrogen atom and its lone pair of electrons can have significant effects on the properties of the molecule .Scientific Research Applications
Polymer Chemistry and Flame Retardancy
1-(2,6-dimethylphenyl)-1H-pyrrole (also known as DOPO-pyrrole ) has been incorporated into polymer matrices to enhance their properties. Notably, researchers have synthesized DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide) (DOPO-PPO) through oxidative coupling polymerization . Here’s why it matters:
Chiral Stationary Phases in Liquid Chromatography
Researchers have utilized 2,6-dimethylphenyl isocyanate as a building block for derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography . These phases enable enantioselective separation of compounds, making them valuable tools in analytical chemistry.
Coordination Chemistry and Spectroscopy
The complex cis-dichlorotetrakis(2,6-dimethylphenyl isocyanide)iron(II) exhibits intriguing spectroscopic behavior. It contains two types of isocyanide ligands: those trans to chloride, participating in π-backbonding from iron, and those cis to chloride, which do not participate in π-backbonding . This coordination compound contributes to our understanding of ligand interactions and electronic transitions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenol, have been studied
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,6-dimethylphenol, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which can lead to various downstream effects
Pharmacokinetics
A study on a related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, found that it was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . It underwent extensive first-pass metabolism, resulting in a bioavailability of 5.3% .
Result of Action
For instance, tris(2,6-dimethylphenyl) phosphate, a compound with putative estrogen-like action, was found to impair sexual differentiation of the brain in a mouse model .
properties
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOVWCDYRJKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405857 | |
Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-1H-pyrrole | |
CAS RN |
15898-23-4 | |
Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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